molecular formula C13H8FN3O3 B2958859 3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887882-81-7

3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2958859
CAS No.: 887882-81-7
M. Wt: 273.223
InChI Key: XRZNLBNTHMJKCU-UHFFFAOYSA-N
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Description

3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a high-purity research chemical offered for investigative applications in microbiology and medicinal chemistry. With a molecular formula of C13H8FN3O3 and a molecular weight of 273.23 g/mol, this compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide class, which has demonstrated significant potential in scientific research as a core structure for developing novel antibacterial agents . Compounds within this chemical class have shown highly potent activity against a range of clinically important Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.25 µg/mL in related analogs . Furthermore, research into structurally similar benzamide derivatives has revealed promising activity against the urgent-threat Gram-negative pathogen Neisseria gonorrhoeae . The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, known for contributing to a wide spectrum of biological activities, making it a valuable template for exploratory synthesis and screening . This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O3/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZNLBNTHMJKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the furan ring: The furan ring can be incorporated through cyclization reactions involving furfural or other furan derivatives.

    Amidation: The final step involves the formation of the benzamide linkage, which can be achieved by reacting the intermediate with an appropriate amine under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and oxadiazole moieties could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues within the 1,3,4-Oxadiazole Class

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenylmethyl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Structural Differences : Replaces the furan-2-yl group with a 4-methoxyphenylmethyl substituent and includes a sulfamoyl moiety.
  • Activity : Tested alongside LMM11, LMM5 showed antifungal efficacy at 50 µg/mL, indicating that bulkier aromatic substituents may enhance potency but require higher concentrations for solubility .
4-Chloro-N-[4-[[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Amino]-4-Oxobutyl]Benzamide (CAS: 851723-24-5)
  • Structural Differences : Features a chloro substituent on the benzamide and a 4-oxobutyl linker.
N-(((5-(2-Bromophenyl)-1,3,4-Oxadiazol-2-yl)Amino)Methyl)Benzamide (Compound 3)
  • Structural Differences: Substitutes furan with a 2-bromophenyl group and adds an aminomethyl spacer.
  • Activity : Demonstrated strong binding to glycogen synthase kinase-3β (GSK-3β) via hydrogen bonding, suggesting divergent therapeutic applications (e.g., Alzheimer’s disease) compared to LMM11’s antifungal use .

Derivatives with Heterocyclic Variations

N-(5-(Furan-2-yl)-1,3,4-Thiadiazole-2-yl)-4-Methoxybenzamide
  • Structural Differences : Replaces the oxadiazole core with a thiadiazole ring.
  • Activity: Reported antibacterial activity against Pseudomonas aeruginosa, highlighting how sulfur’s electronegativity alters target specificity compared to LMM11’s oxygen-based oxadiazole .
4-Chloro-N-[3-Methyl-1-(5-Thioxo-4,5-Dihydro-1,3,4-Oxadiazol-2-yl)Butyl]Benzamide
  • Structural Differences : Incorporates a thioxo group in a partially saturated oxadiazole ring.
  • Activity : The thioxo modification may enhance enzyme inhibition but reduce metabolic stability due to increased reactivity .

Comparative Efficacy and Structure-Activity Relationships (SAR)

Compound Core Structure Key Substituents Biological Target Efficacy (Concentration) Reference
LMM11 1,3,4-Oxadiazole 3-Fluoro, furan-2-yl Thioredoxin reductase 100 µg/mL (fungi)
LMM5 1,3,4-Oxadiazole 4-Methoxyphenylmethyl, sulfamoyl Thioredoxin reductase 50 µg/mL (fungi)
851723-24-5 1,3,4-Oxadiazole 4-Chloro, 4-oxobutyl linker Undetermined N/A
Compound 3 (GSK-3β binder) 1,3,4-Oxadiazole 2-Bromophenyl, aminomethyl GSK-3β IC50 not reported
Thiadiazole derivative 1,3,4-Thiadiazole Furan-2-yl, 4-methoxy Bacterial membranes Active (P. aeruginosa)
Key SAR Insights:

Electron-Withdrawing Groups : The 3-fluoro substituent in LMM11 enhances target binding via electronegativity, while chloro or bromo groups (e.g., Compound 3) may improve hydrophobic interactions.

Heterocyclic Influence : Oxadiazoles generally offer better metabolic stability than thiadiazoles, but thiadiazoles may exhibit broader antibacterial activity .

Linker Modifications : Extended chains (e.g., 4-oxobutyl in 851723-24-5) can reduce potency by increasing steric bulk but improve solubility .

Biological Activity

3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom , a furan ring , and an oxadiazole moiety , which are critical for its biological interactions. The presence of these functional groups can influence the compound's solubility, stability, and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors . The fluorine atom and oxadiazole ring are essential for binding to these targets, leading to modulation of their activity. This modulation can either inhibit or activate various cellular pathways, which may result in therapeutic effects such as antitumor or antimicrobial activities .

Antitumor Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-715.63Induces apoptosis via p53 activation
5bU-9370.12–2.78Inhibits cell proliferation through HDAC inhibition

In particular, the oxadiazole derivatives have been shown to induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like p53 and activating caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. For example, studies have reported that oxadiazole derivatives exhibit varying degrees of activity against bacterial strains:

CompoundBacterial StrainMIC (µg/mL)Reference Compound
8cS. aureus15.67Ciprofloxacin
12dE. coli31.25Kanamycin

These findings suggest that modifications in the chemical structure can enhance antimicrobial potency .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-based compounds in clinical settings:

  • Case Study on Anticancer Activity :
    • A study involving a series of oxadiazole derivatives demonstrated significant cytotoxicity against MCF-7 and A549 cell lines. The derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
  • Case Study on Antimicrobial Resistance :
    • In another study focusing on antimicrobial resistance, specific oxadiazole derivatives were tested against resistant strains of bacteria. The results indicated that these compounds could serve as promising candidates for developing new antibiotics to combat resistant infections .

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